Cas no 911370-71-3 (3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid)

3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in synthetic organic chemistry. The presence of the methoxycarbonyl and fluorine substituents enhances its reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aryl frameworks. Its stability under standard handling conditions and compatibility with diverse reaction conditions further contribute to its utility in pharmaceutical and materials science research. The methyl group at the ortho position may influence steric interactions, offering additional control in coupling reactions. This compound is particularly useful for synthesizing fluorinated and ester-functionalized biaryl structures.
3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid structure
911370-71-3 structure
Product name:3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid
CAS No:911370-71-3
MF:C9H10BFO4
MW:211.982706546783
CID:3165322
PubChem ID:59799929

3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid
    • (3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid
    • 2828446-97-3
    • 911370-71-3
    • [3-fluoro-5-(methoxycarbonyl)-2-methylphenyl]boronic acid
    • SCHEMBL4684976
    • CS-0178064
    • 3-Fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid
    • (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid
    • Inchi: InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3
    • InChI Key: CRFPAOLDBQTBBC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 212.0656171Da
  • Monoisotopic Mass: 212.0656171Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų

3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248734-5g
3-Fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid
911370-71-3 98%
5g
¥27852.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248734-1g
3-Fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid
911370-71-3 98%
1g
¥9284.00 2024-04-25
Alichem
A019124392-5g
3-Fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid
911370-71-3 95%
5g
$1125.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248734-250mg
3-Fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid
911370-71-3 98%
250mg
¥3718.00 2024-04-25

Additional information on 3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid

Comprehensive Overview of 3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid (CAS No. 911370-71-3)

3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid (CAS No. 911370-71-3) is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and material science. This compound, characterized by its unique fluoro and methoxycarbonyl substituents, serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its molecular structure, which includes a boronic acid functional group, makes it an invaluable reagent for constructing complex aromatic systems, a feature highly sought after in drug discovery and advanced material design.

The growing interest in 3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid is driven by its applications in the development of targeted therapeutics and bioconjugation strategies. Researchers are increasingly exploring its potential in creating small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are at the forefront of precision medicine. Additionally, its role in polymer chemistry and OLED materials has made it a subject of interest for industries focusing on sustainable and high-performance materials.

One of the most frequently asked questions about CAS No. 911370-71-3 revolves around its synthetic accessibility and stability under various conditions. Studies have shown that this compound exhibits remarkable stability when stored under inert atmospheres, making it a reliable choice for long-term research projects. Its solubility profile, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), further enhances its utility in diverse reaction setups.

In the context of green chemistry, 3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid aligns with the principles of atom economy and reduced waste generation. Its efficiency in catalytic cycles and compatibility with palladium-based catalysts have positioned it as a sustainable alternative to traditional halogenated intermediates. This aspect is particularly relevant given the increasing regulatory pressures on hazardous reagents in industrial processes.

Another area of interest is the compound's potential in diagnostic imaging. The incorporation of fluorine atoms into its structure opens doors for its use in positron emission tomography (PET) tracers, a rapidly evolving field in medical diagnostics. Researchers are actively investigating its radiolabeling capabilities, which could lead to breakthroughs in early disease detection and personalized medicine.

From a commercial perspective, the demand for CAS No. 911370-71-3 is expected to rise due to its expanding applications in biopharmaceuticals and electronic materials. Suppliers are increasingly focusing on high-purity grades to meet the stringent requirements of GMP-compliant manufacturing. This trend is reflected in the growing number of patent filings and academic publications citing this compound as a key intermediate.

In summary, 3-Fluoro-5-(Methoxycarbonyl)-2-Methylphenyl Boronic Acid (CAS No. 911370-71-3) represents a critical tool in modern chemical research and industrial applications. Its unique structural features, combined with its versatility in cross-coupling reactions and material science, make it a compound of enduring relevance. As scientific advancements continue to uncover new uses for this molecule, its role in shaping the future of drug development, sustainable materials, and diagnostic technologies is set to expand even further.

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